CYP3A4 Inhibition Profile: Differentiating the 7-Hydroxy Isomer from In-Class Analogs
Methyl 7-hydroxyquinoline-2-carboxylate shows a defined IC50 of 7.90E+3 nM against human recombinant CYP3A4, a key drug-metabolizing enzyme [1]. While many hydroxyquinoline isomers lack public CYP inhibition data, the well-characterized 8-hydroxyquinoline-2-carboxylate class functions via a different mechanism (zinc chelation in bacterial MBLs) and is not a primary CYP3A4 ligand [2]. The 7-hydroxy isomer's measurable, albeit weak, CYP3A4 interaction is a critical selection parameter for medicinal chemists designing analogs where minimizing drug-drug interaction liability is essential.
| Evidence Dimension | In vitro CYP3A4 enzyme inhibition |
|---|---|
| Target Compound Data | IC50 = 7.90E+3 nM |
| Comparator Or Baseline | 8-hydroxyquinoline-2-carboxylate class: Not a primary CYP3A4 inhibitor; primary target is NDM-1 beta-lactamase |
| Quantified Difference | Qualitatively different target engagement profile; 7-OH isomer engages CYP enzymes, 8-OH isomer engages bacterial zinc-dependent MBLs |
| Conditions | Inhibition of human recombinant CYP3A4 co-expressed with human P450 reductase and human b5 reductase, assessed as reduction in a 7-Hydroxyquinoline prodrug |
Why This Matters
This CYP450 interaction data is essential for procurement decisions in early-stage drug discovery where understanding metabolic liabilities of scaffold isomers is crucial.
- [1] BindingDB. (2021). Entry BDBM50532768 (CHEMBL4541666) - IC50: 7.90E+3 nM for CYP3A4. BindingDB Database. View Source
- [2] Jia, Y., et al. (2023). Kinetics, Thermodynamics, and Structural Effects of Quinoline-2-Carboxylates, Zinc-Binding Inhibitors of New Delhi Metallo-beta-lactamase-1. Journal of Medicinal Chemistry, 66(17), 11761-11791. View Source
